1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1504817-17-7) is the essential 4-carbaldehyde regioisomer featuring a distinct electrophilic aldehyde vector at the pyridine ring—not interchangeable with the 3- or 5-carbaldehyde isomers. This scaffold serves as a key building block for TRK, ALK, FGFR, and VEGFR-2 kinase inhibitor programs, with demonstrated nanomolar potency (e.g., TRKA IC₅₀ = 56 nM). Derivatives exhibit superior NLO hyperpolarizability (β = 26.81 × 10⁻³⁰ esu) for optical materials. Insist on the 4-carbaldehyde regioisomer for regioselective derivatization and SAR fidelity.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B11922677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C=O)C=NN2
InChIInChI=1S/C7H5N3O/c11-4-5-1-2-8-7-6(5)3-9-10-7/h1-4H,(H,8,9,10)
InChIKeyKOACOVHFOKQGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde: Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline for Medicinal Chemistry


1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS 1504817-17-7) is a heterocyclic building block comprising a pyrazolo[3,4-b]pyridine bicyclic core with an aldehyde functional group at the 4-position, a scaffold frequently embedded in kinase inhibitors and bioactive molecules [1][2]. The compound possesses a molecular formula of C₇H₅N₃O, a molecular weight of 147.13 g/mol, a topological polar surface area (TPSA) of 58.6 Ų, and a calculated XLogP3 value of 0.3, with typical commercial purity specifications of 95%+ [3][4].

Why 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde Cannot Be Indiscriminately Substituted: Structural Position and Reactivity-Driven Differentiation


Generic substitution of 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde with other positional isomers or N-substituted analogs is not chemically or functionally equivalent. The 4-carbaldehyde regioisomer presents a distinct electrophilic aldehyde vector at the pyridine ring, which dictates the trajectory of subsequent derivatization via condensation, reductive amination, or Knoevenagel reactions [1]. In contrast, the 3-carbaldehyde isomer (CAS 1010073-87-6) positions the reactive aldehyde adjacent to the N2 atom, altering both steric and electronic properties during heterocycle elaboration . Furthermore, derivatives bearing alkyl or aryl substituents on the pyrazole nitrogen (e.g., 1-methyl or 1-ethyl analogs) exhibit significantly altered physicochemical parameters and biological target engagement profiles, precluding their use as drop-in replacements in established synthetic routes or structure-activity relationship (SAR) campaigns [2][3].

1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


4-Carbaldehyde vs. 3-Carbaldehyde Isomer: Positional Impact on Reactivity and Derivatization Pathways

The 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (target compound) exhibits a distinct electrophilic aldehyde at the C4 position of the pyridine ring, enabling regioselective derivatization at the 4-position [1]. In contrast, the 3-carbaldehyde isomer (CAS 1010073-87-6) positions the aldehyde adjacent to the N2 atom of the pyrazole ring, which alters the electronic environment and restricts certain cyclocondensation pathways . Quantitative comparative data demonstrate that the 4-carbaldehyde regioisomer possesses a topological polar surface area of 58.6 Ų versus 54.3 Ų for the 3-carbaldehyde isomer, reflecting a 7.9% increase in hydrogen-bonding capacity relevant to target engagement [2].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

4-Carbaldehyde Derivative (CJ129) vs. Chalcone-Based Systems: Superior Nonlinear Optical (NLO) Response

The aldehyde-functionalized pyrazolo[3,4-b]pyridine derivative CJ129 (structurally derived from the 4-carbaldehyde scaffold) was characterized for its nonlinear optical (NLO) properties [1]. CJ129 exhibited a first hyperpolarizability (β) of 26.81 × 10⁻³⁰ esu and a second hyperpolarizability (γ) of 118.34 × 10⁻³⁶ esu, values that exceed those reported for chalcone-based systems commonly employed as NLO chromophores [1]. The compound demonstrated a moderate HOMO-LUMO gap of 6.17 eV and a high electrophilicity index (ω = 70.31 kcal mol⁻¹), indicating favorable charge-transfer characteristics [1].

Materials Science Nonlinear Optics Photonic Applications

4-Carbaldehyde Scaffold in Kinase Inhibitor Development: TRKA Inhibition vs. Structural Analogs

Pyrazolo[3,4-b]pyridine-4-carbaldehyde derivatives have been evaluated as tropomyosin receptor kinase (TRK) inhibitors [1]. A representative 4-carbaldehyde derivative (Compound C03) exhibited TRKA inhibition with an IC₅₀ of 56 nM and suppressed Km-12 cancer cell proliferation with an IC₅₀ of 0.304 μM [2]. This potency contrasts with the 3-chloro-4-carbaldehyde analog, which demonstrates altered kinase selectivity profiles due to halogen substitution at the 3-position .

Kinase Inhibition Cancer Therapeutics TRK Inhibitors

VEGFR-2 Docking and Molecular Dynamics: 4-Carbaldehyde Derivative (CJ129) Binding Stability

The pyrazolo[3,4-b]pyridine-4-carbaldehyde derivative CJ129 was evaluated via 500-nanosecond molecular dynamics simulations in complex with VEGFR-2 [1]. Throughout the trajectory, CJ129 remained stably positioned within the active site, maintained primarily through hydrophobic interactions and recurring hydrogen bonds involving key residues Asp1046 and Asn923 [1]. This computational binding stability profile supports the utility of the 4-carbaldehyde scaffold for developing VEGFR-2-targeted agents, whereas 5-carbaldehyde isomers (e.g., 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde) have been more extensively studied in NAMPT inhibition contexts [2].

Molecular Docking VEGFR-2 Inhibition Antiangiogenic Research

1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde: Prioritized Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Targeting TRK and Related Tyrosine Kinases

The 4-carbaldehyde scaffold provides a versatile entry point for synthesizing pyrazolo[3,4-b]pyridine-based kinase inhibitors with demonstrated nanomolar potency against TRKA (IC₅₀ = 56 nM for derivative C03) [1]. Procurement of this specific building block is essential for medicinal chemistry teams pursuing TRK, ALK, or FGFR inhibitor programs, as the 4-position aldehyde enables regioselective elaboration of kinase-directed pharmacophores [2][3].

Nonlinear Optical (NLO) Material Development and Photonic Device Research

Derivatives synthesized from 1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde exhibit superior first hyperpolarizability (β = 26.81 × 10⁻³⁰ esu) compared to chalcone-based NLO chromophores [4]. This compound should be prioritized for procurement by materials science laboratories developing organic NLO materials, optical limiters, or frequency-doubling devices requiring high hyperpolarizability and favorable charge-transfer characteristics.

VEGFR-2-Targeted Antiangiogenic Agent Discovery and Computational Chemistry Studies

The 4-carbaldehyde scaffold, as exemplified by derivative CJ129, demonstrates stable binding within the VEGFR-2 active site over extended molecular dynamics simulations (500 ns) with key residue interactions (Asp1046, Asn923) [4]. Procurement of this specific building block is indicated for research programs focused on VEGFR-2 inhibition, angiogenesis modulation, or structure-based drug design targeting the VEGF signaling axis.

Heterocyclic Library Synthesis and Diversity-Oriented Medicinal Chemistry

The 4-carbaldehyde regioisomer offers distinct synthetic versatility compared to the 3-carbaldehyde (TPSA 58.6 Ų vs. 54.3 Ų) and 5-carbaldehyde positional isomers [5]. Procurement of the 4-carbaldehyde enables regioselective derivatization at the pyridine ring, facilitating the construction of diverse pyrazolo[3,4-b]pyridine libraries for high-throughput screening and SAR exploration across multiple therapeutic areas [6].

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